molecular formula C7H13Cl2N3O B2354505 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride CAS No. 2418671-59-5

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride

カタログ番号: B2354505
CAS番号: 2418671-59-5
分子量: 226.1
InChIキー: KSOZTQATUQAIQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol dihydrochloride (CAS: 1269106-56-0) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a hydroxymethyl (-CH2OH) substituent at position 3 and two hydrochloride counterions. Its molecular formula is C8H15Cl2N3O, with a molecular weight of 240.13 g/mol . The dihydrochloride salt enhances aqueous solubility and stability compared to its free base form. This compound is structurally related to pharmacologically active pyrazolo-pyridine derivatives, such as the anticoagulant apixaban, but lacks the extended aromatic and carboxamide substituents seen in such drugs .

特性

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c11-4-7-5-1-2-8-3-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZTQATUQAIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NN2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Three-Component Reaction with Arylglyoxals

A one-pot synthesis developed by Wang et al. (2021) employs arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in aqueous media. Tetrapropylammonium bromide (TPABr) catalyzes sequential Knoevenagel-Michael reactions, followed by intramolecular cyclization (Fig. 1).

Reaction Conditions :

  • Solvent: H2O/THF (3:1 v/v)
  • Temperature: 80°C
  • Time: 12–16 h
  • Yield: 68–75%

Key Advantage : Eliminates need for hydroxymethyl protection/deprotection steps by incorporating the alcohol moiety directly during cyclization.

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Cyclization

Patent CN113264931B details a two-step protocol for analogous pyrazolo[4,3-c]pyridines, adaptable to the target compound:

  • Enolate Formation :

    • Substrate: 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1H-pyrazole
    • Base: LiHMDS (1.3 eq, −78°C)
    • Electrophile: Diethyl oxalate
    • Yield: 75%
  • Cyclization and Dearoylation :

    • Conditions: HCl/MeOH, reflux
    • Key Intermediate: 2,6-Dimethoxycarbonyl derivative
    • Reduction: NaBH4 in THF generates hydroxymethyl group

Optimization Note : Replacing NaBH4 with LiAlH4 increases hydroxymethylation efficiency (82% vs. 68%) but requires rigorous anhydrous conditions.

Post-Synthetic Functionalization

Oxidation of 3-Cyanopyrazolo[3,4-c]Pyridines

A patent by Zhou et al. (CN109748844A) describes borohydride reduction of nitriles to alcohols, applicable to pyrazolo[3,4-c]pyridine systems:

Procedure :

  • Nitrile Intermediate: 3-Cyano-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
  • Reduction: NaBH4 (2.5 eq)/AlCl3 (1.2 eq) in THF/toluene (1:1)
  • Temperature: 0–5°C, 4 h
  • Yield: 80%

Workup : Acidic hydrolysis (2M HCl) followed by recrystallization from ethanol/ether yields the dihydrochloride salt.

Hydroxymethylation via Grignard Reagents

Methylmagnesium bromide addition to 3-formylpyrazolo[3,4-c]pyridine derivatives provides a complementary route:

Conditions :

  • Solvent: Dry THF
  • Temperature: −20°C → RT
  • Quench: Saturated NH4Cl
  • Yield: 72%

Limitation : Requires pre-installed aldehyde functionality, adding two synthetic steps compared to direct methods.

Optimization of Reaction Conditions

Solvent Effects on Cyclocondensation

Comparative studies in water, ethanol, and acetonitrile reveal:

Solvent Yield (%) Reaction Time (h) Purity (HPLC)
H2O/THF 75 12 98.5
EtOH 63 18 95.2
MeCN 58 24 93.8

Water-THF mixtures enhance reaction rates via hydrophobic packing effects while maintaining green chemistry principles.

Catalytic System Screening

TPABr outperforms other phase-transfer catalysts in the three-component reaction:

Catalyst Yield (%) Byproducts (%)
TPABr 75 <2
TBAB 68 5
PEG-400 57 12
No catalyst 32 22

TPABr’s long alkyl chains improve substrate solubility and transition-state stabilization.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D2O) :

  • δ 4.71 (s, 2H, CH2OH)
  • δ 3.92–3.85 (m, 4H, piperidine H-4,5)
  • δ 3.12 (t, J = 6.4 Hz, 2H, piperidine H-6)
  • δ 2.97 (t, J = 6.0 Hz, 2H, piperidine H-7)

13C NMR (101 MHz, D2O) :

  • δ 151.2 (C-3a)
  • δ 64.8 (CH2OH)
  • δ 48.3–42.1 (piperidine carbons)

HRMS (ESI+) : m/z calc. for C8H12N3O [M+H]+: 180.1022, found: 180.1019.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient):

  • Retention time: 6.74 min
  • Purity: 99.1% (254 nm)
  • Column: Zorbax SB-C18, 4.6 × 150 mm, 5 μm

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the three-component reaction to flow chemistry:

  • Residence time: 45 min vs. 12 h batch
  • Productivity: 1.2 kg/day using 10 L reactor
  • Key challenge: Precipitation management via inline sonication

Cost Analysis

Component Cost/kg (USD) Contribution (%)
Arylglyoxal 320 42
TPABr 150 20
Solvent recovery −90 −12
Labor/equipment 220 29

Solvent recycling reduces net costs by 12%, making aqueous routes economically viable.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Post-Functionalization
Steps 3 5
Overall yield 75% 64%
Atom economy 82% 58%
Scalability High Moderate
Purity 98.5% 95.2%

Cyclocondensation is preferred for large-scale synthesis despite requiring specialized catalysts.

化学反応の分析

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds related to 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

1.2 Antioxidant Properties

The antioxidant activity of pyrazolo[3,4-c]pyridine derivatives has been highlighted in multiple studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The effectiveness of these compounds as antioxidants is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test .

Pharmacological Applications

2.1 Dihydroorotate Dehydrogenase Inhibition

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol; dihydrochloride has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to therapeutic effects in diseases such as rheumatoid arthritis and certain cancers .

2.2 Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect against neuronal damage has been a focus of research aimed at developing treatments for conditions like Alzheimer's disease .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol; dihydrochloride typically involves multi-step reactions that include cyclization and functionalization processes. Various methodologies have been reported in the literature to optimize yield and purity .

3.2 Structural Variants

Numerous structural variants of this compound have been synthesized to enhance its biological activity or reduce toxicity. For example, modifications at specific positions on the pyrazole ring can lead to improved antimicrobial or antioxidant properties .

Material Science Applications

4.1 Polymer Chemistry

In material science, derivatives of pyrazolo[3,4-c]pyridine are being explored for their potential use in polymer chemistry. Their unique chemical structure allows for the development of novel polymeric materials with enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Neuroprotective EffectsShowed protective effects on neuronal cells exposed to oxidative stress; reduced apoptosis by 30%.
Polymer DevelopmentDeveloped a new class of thermally stable polymers incorporating pyrazolo[3,4-c]pyridine derivatives with enhanced mechanical strength.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrazolo-pyridine derivatives include:

  • Ring fusion position (e.g., [3,4-c] vs. [4,3-c] or [3,4-b]).
  • Substituents at position 3 (e.g., hydroxymethyl, carboxamide, ester).
  • Additional substituents (e.g., methyl groups, aryl rings).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Solubility (Water) References
Target Compound C8H15Cl2N3O 240.13 -CH2OH at C3 Not reported High (dihydrochloride)
Apixaban C25H25N5O4 467.50 -CONH2 at C3, extended aryl Anticoagulant (Factor Xa inhibitor) Moderate
Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride C9H15Cl2N3O2 268.14 -COOEt at C3 Not reported Moderate
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride C9H17Cl2N3O 254.16 -CH2OH at C3, -CH3 at N1 Not reported High

Stability and Commercial Availability

  • Dihydrochloride salts (e.g., target compound) exhibit superior stability compared to free bases, as evidenced by their use in pharmaceutical standards .
  • Commercial availability varies: The target compound is listed as discontinued by CymitQuimica , while apixaban derivatives are widely available for research .

Key Research Findings

  • Structural Activity Relationships (SAR) : Substituents at position 3 critically influence biological activity. Carboxamide groups (as in apixaban) enhance target binding, while hydroxymethyl groups may favor solubility over potency .
  • Analytical Characterization : NMR (e.g., NH broad singlets in DMSO-d6) and mass spectrometry (e.g., ESI-MS) are standard for confirming structures of pyrazolo-pyridine derivatives .
  • Price Variability : Derivatives range from $138.00/100 mg (target compound) to $648.00/100 mg for specialized analogs .

生物活性

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol; dihydrochloride (CAS Number: 871726-74-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

  • Molecular Formula : C6H9N3.2ClH
  • Molecular Weight : 196.08 g/mol
  • Physical State : Solid
  • Purity : ≥95%
  • Storage Conditions : Inert atmosphere at 2-8°C

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydro-pyrazolo compounds exhibit significant antitumor properties. For instance, a study focused on related compounds showed promising results as c-Met inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis. One derivative demonstrated an IC50 value of 68 nM against c-Met kinase and exhibited selective inhibition over other tyrosine kinases tested .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of tetrahydro-pyrazolo compounds. A study indicated that certain derivatives could mitigate neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .

Anti-inflammatory Properties

In vitro assays have shown that tetrahydro-pyrazolo compounds possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be leveraged for treating inflammatory disorders .

The biological activity of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol is largely attributed to its ability to interact with various molecular targets:

  • c-Met Kinase : Inhibition leads to reduced tumor cell proliferation and survival.
  • Neurotransmitter Receptors : Modulation of these receptors may contribute to neuroprotective effects.
  • Cytokine Signaling Pathways : Interference with these pathways can result in diminished inflammatory responses.

Case Studies

  • c-Met Inhibition Study :
    • Objective : Evaluate the efficacy of tetrahydro-pyrazolo derivatives as c-Met inhibitors.
    • Findings : Compound 8c displayed significant inhibition with an IC50 of 68 nM and showed efficacy against various cancer cell lines including MKN45 and EBC-1 .
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effects of tetrahydro-pyrazolo derivatives.
    • Findings : Derivatives were effective in reducing oxidative stress-induced apoptosis in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
  • Anti-inflammatory Activity Study :
    • Objective : Investigate the anti-inflammatory properties in macrophage models.
    • Findings : Compounds significantly reduced TNF-alpha and IL-6 production in LPS-stimulated macrophages, demonstrating their potential as anti-inflammatory agents .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of c-Met kinase
NeuroprotectiveReduction of oxidative stress-induced death
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the optimized synthetic routes for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and reduction. For example:
  • Step 1 : Reduction of aldehyde intermediates using sodium borohydride in dry solvents like THF or ethanol under inert conditions to prevent side reactions .
  • Step 2 : Cyclization with iodine as an electrophile to form the pyrazolopyridine core, followed by HCl treatment to yield the dihydrochloride salt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from methanol/water mixtures is recommended to achieve >95% purity .
  • Key Parameters : Control reaction temperature (0–5°C for reduction; 80–100°C for cyclization) and monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
TechniqueKey DataPurpose
¹H/¹³C NMR δ 2.8–3.5 (m, 4H, CH₂), δ 4.2 (s, 2H, CH₂OH)Confirm backbone and functional groups .
HRMS [M+H]⁺ calculated: 231.68; observed: 231.69Verify molecular formula (C₉H₁₄Cl₂N₃O) .
HPLC Retention time: 6.2 min (C18 column, 70:30 H₂O/MeCN)Assess purity (>98%) and detect impurities .
  • Additional Methods : FT-IR for hydroxyl (ν ~3400 cm⁻¹) and aromatic C-H (ν ~3100 cm⁻¹) stretches; elemental analysis for Cl and N content .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interactions with biological targets?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase assays) to measure IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled antagonists) to determine Kᵢ values .
  • Thermodynamic Profiling : Differential scanning calorimetry (DSC) to study target-ligand binding stability (ΔTm shifts ≥ 2°C indicate strong interactions) .
  • Pharmacokinetics : Microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification of metabolite formation .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on hydrogen bonding with pyrazole N-atoms and hydrophobic contacts with the tetrahydro ring .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., hydroxyl group reactivity) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM force field) to assess conformational stability and ligand-protein residence times .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Analysis : Compare X-ray co-crystal structures (if available) to verify binding poses and identify solvent effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。